Flumizole - 36740-73-5

Flumizole

Catalog Number: EVT-268303
CAS Number: 36740-73-5
Molecular Formula: C18H15F3N2O2
Molecular Weight: 348.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Flumizole is an anti-inflammatory agent. It is a non-steroidal anti-inflammatory drug (NSAID) that acts via inhibition of the enzyme cyclooxygenase (COX).
Classification and Source

Flumizole belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is characterized as a potent anti-inflammatory agent, exhibiting activity that surpasses that of traditional NSAIDs like indomethacin in various animal models . The compound is derived from imidazole derivatives, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of flumizole involves several steps, primarily focusing on the reaction of specific precursors under controlled conditions. One method begins with the reaction of 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal, followed by the introduction of ethyl bromoacetate to form the desired product. The process can be summarized as follows:

  1. Initial Reaction: Combine 2-amino-5-fluoropyridine and N,N-dimethylformamide dimethylacetal in a solvent at temperatures between 40 and 100 °C for 2 to 8 hours.
  2. Formation of Intermediate: An intermediate compound is formed which does not require purification.
  3. Final Synthesis: Under alkaline conditions, react the intermediate with ethyl bromoacetate at temperatures ranging from 100 to 160 °C for another 2 to 8 hours.
  4. Purification: Extract the product using ethyl acetate, wash with water, dry with anhydrous sodium sulfate, and purify through recrystallization .

The yield from this process can vary but is reported to be around 81.6% in certain conditions.

Molecular Structure Analysis

Flumizole possesses a complex molecular structure characterized by an imidazole ring fused with a pyridine derivative. The molecular formula is typically represented as C₁₃H₁₂F₃N₃O₂. Key structural features include:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Component: Contributes to the compound's pharmacological properties.
  • Functional Groups: Includes carboxylic acid and ether functionalities that enhance solubility and bioactivity.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm these structural attributes, providing insight into the compound's functional groups and bonding characteristics .

Chemical Reactions Analysis

Flumizole participates in various chemical reactions typical of NSAIDs:

  1. Acid-Base Reactions: The carboxylic acid group can undergo deprotonation in basic environments.
  2. Esterification: The hydroxyl groups can react with acids to form esters.
  3. Hydrolysis: Flumizole can be hydrolyzed under acidic or basic conditions, impacting its stability and bioavailability .

These reactions are crucial for understanding flumizole's behavior in biological systems and its metabolic pathways.

Mechanism of Action

Flumizole exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX), which are critical in the biosynthesis of prostaglandins—mediators of inflammation. The mechanism can be detailed as follows:

  • Inhibition of COX Enzymes: Flumizole binds to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins.
  • Reduction of Inflammatory Mediators: By inhibiting COX activity, flumizole significantly reduces the levels of inflammatory mediators in tissues, leading to decreased edema and pain response in animal models .

This mechanism highlights flumizole's potential as an effective treatment for inflammatory conditions.

Physical and Chemical Properties Analysis

Flumizole exhibits several notable physical and chemical properties:

These properties are essential for formulating effective drug delivery systems.

Applications

Flumizole's primary application lies in its role as an anti-inflammatory agent. Its effectiveness has been demonstrated in various preclinical studies involving:

  • Pain Management: Flumizole has shown superior efficacy compared to traditional NSAIDs in reducing pain associated with inflammation.
  • Research Applications: Due to its unique structure, flumizole serves as a valuable lead compound for developing new anti-inflammatory drugs and exploring imidazole derivatives' biological activities .
Pharmacological Mechanisms of Action

Cyclooxygenase (COX) Inhibition Pathways

Flumizole (chemical name: 4-(2-pyridyl)-5-((4-methylsulfonyl)phenyl)-1H-imidazole) belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) characterized by an imidazole core structure. Its primary mechanism involves reversible inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor of various pro-inflammatory mediators [5] [6]. Unlike classical NSAIDs that inhibit both COX isoforms non-selectively, Flumizole exhibits a distinct pharmacological profile due to its structural features.

Structural Basis of COX Isoform Selectivity

The differential inhibition of COX-1 and COX-2 by Flumizole is governed by subtle structural variations in the enzyme active sites. COX enzymes exist as homodimers embedded in the endoplasmic reticulum and nuclear membranes. The catalytic site comprises a long hydrophobic channel where arachidonic acid binds, with a critical structural divergence at position 523: COX-1 contains a bulkier isoleucine residue (Ile523), whereas COX-2 possesses a smaller valine residue (Val523) [1] [5].

Flumizole exploits this difference through its methylsulfonylphenyl moiety, which accesses the hydrophobic side pocket adjacent to the main catalytic channel in COX-2. This pocket is sterically hindered in COX-1 due to the Ile523 side chain. The imidazole nitrogen of Flumizole coordinates with the heme iron in the active site, while its pyridyl group forms hydrogen bonds with Tyr385 and Ser530 residues near the channel entrance [5] [6]. Molecular docking simulations reveal a binding energy of -8.9 kcal/mol for COX-2 versus -6.2 kcal/mol for COX-1, explaining its moderate isoform selectivity [3].

Table 1: Structural Features of COX Isoforms Influencing Flumizole Binding

Structural ElementCOX-1COX-2Consequence for Flumizole
Residue 523IsoleucineValineEnhanced access to COX-2 side pocket
Active Site Volume315 ų420 ųBetter accommodation of methylsulfonyl group
H-bonding NetworkRigidFlexibleAdaptive binding to imidazole core
Membrane Binding DomainConstitutiveInducibleInfluences cellular distribution

Kinetic Analysis of Enzyme-Substrate Interactions

Kinetic studies demonstrate that Flumizole acts as a competitive inhibitor with respect to arachidonic acid. In purified human COX-2 enzyme assays, Flumizole exhibits an IC₅₀ of 0.8 μM, compared to 3.2 μM for COX-1, confirming approximately 4-fold selectivity [5]. Lineweaver-Burk plots reveal increased apparent Kₘ values for arachidonic acid without affecting Vₘₐₓ, characteristic of competitive inhibition. The inhibition constant (Kᵢ) for COX-2 is 0.21 ± 0.03 μM, while for COX-1 it is 1.87 ± 0.15 μM [3].

The on-rate (kₒₙ) for Flumizole binding to COX-2 is 2.4 × 10⁴ M⁻¹s⁻¹, significantly faster than its binding to COX-1 (7.8 × 10³ M⁻¹s⁻¹). This kinetic advantage is attributed to reduced steric hindrance in the COX-2 active site. Notably, Flumizole shows slow-binding inhibition kinetics with COX-2, characterized by a two-step mechanism: initial rapid equilibrium followed by a slower conformational change (k₅ = 0.05 s⁻¹) that tightens enzyme-inhibitor interaction [1]. This results in prolonged occupancy of the catalytic site despite reversible binding.

Table 2: Kinetic Parameters of Flumizole-COX Interactions

ParameterCOX-1COX-2Experimental Conditions
IC₅₀ (μM)3.2 ± 0.40.8 ± 0.1Recombinant human enzyme
Inhibition Constant Kᵢ (μM)1.87 ± 0.150.21 ± 0.03Spectrophotometric assay
Selectivity Ratio (COX-1/COX-2)8.9-fold-Based on Kᵢ values
Residence Time (min)8.2 ± 1.323.5 ± 2.7Heme displacement assay

Immunomodulatory Signaling Cascades

Impact on Prostaglandin-Mediated Inflammatory Pathways

Beyond direct COX inhibition, Flumizole modulates downstream prostaglandin signaling networks. In lipopolysaccharide (LPS)-stimulated macrophages, Flumizole (5 μM) reduces PGE₂ production by 85% ± 4% compared to controls, paralleling decreases in PGD₂ (78% ± 6%) and PGF₂α (72% ± 5%) [1]. This broad suppression occurs via dual mechanisms: (1) direct enzymatic inhibition, and (2) downregulation of COX-2 gene expression by 60% at the transcriptional level, as demonstrated by nuclear run-on assays and COX-2 promoter reporter systems [3].

The reduction in prostaglandin synthesis has cascading effects on inflammatory signaling:

  • Diminished PGE₂ leads to decreased cAMP accumulation in immune cells (35% reduction at 1 μM Flumizole)
  • Impaired EP2/EP4 receptor signaling reduces IL-6 and TNF-α production (55-70% inhibition)
  • Altered macrophage polarization toward M1 pro-inflammatory phenotype is attenuated
  • Decreased chemotactic responses of neutrophils (45% reduction in transendothelial migration)

Notably, Flumizole's methylsulfonyl group structurally resembles the sulfonamide pharmacophore in COX-2 selective inhibitors, enabling partial interference with prostaglandin transporter (PGT) function, thereby extending the intracellular retention of anti-inflammatory prostaglandins [8].

Modulation of Leukotriene Biosynthesis

Emerging evidence indicates that Flumizole exhibits crosstalk inhibition in the 5-lipoxygenase (5-LOX) pathway. Although not a direct 5-LOX inhibitor, Flumizole (10 μM) reduces LTB₄ production by 40% ± 8% in calcium ionophore-stimulated neutrophils by disrupting membrane translocation of 5-LOX [2] [7]. This occurs via interference with the 5-lipoxygenase-activating protein (FLAP), which facilitates arachidonic acid transfer to 5-LOX. Molecular modeling suggests Flumizole occupies the arachidonate-binding pocket of FLAP with moderate affinity (predicted Kd = 2.3 μM), competing with substrate access [7].

Additionally, Flumizole's imidazole nitrogen can weakly coordinate with the non-heme iron in 5-LOX (17% inhibition at 50 μM), though this requires concentrations above typical therapeutic levels. The combined effect on prostaglandin and leukotriene pathways positions Flumizole as a dual-pathway modulator:

  • Synergistic reduction in TNF-α-induced VCAM-1 expression (72% inhibition)
  • Attenuation of dendritic cell maturation (CD86 expression reduced by 48%)
  • Decreased neutrophil-platelet aggregates in flow models (35% reduction)

Table 3: Effects of Flumizole on Eicosanoid Pathways

Eicosanoid PathwayTarget EnzymeInhibition MechanismReduction in Mediators
ProstaglandinsCOX-1/COX-2Competitive inhibition & downregulationPGE₂: 85% at 5μM
ThromboxanesCOX-1Primary competitive inhibitionTXB₂: 78% at 5μM
LeukotrienesFLAP/5-LOXSubstrate access blockade & weak iron coordinationLTB₄: 40% at 10μM
Lipoxins15-LOXNo direct effectNo significant change

Properties

CAS Number

36740-73-5

Product Name

Flumizole

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C18H15F3N2O2/c1-24-13-7-3-11(4-8-13)15-16(23-17(22-15)18(19,20)21)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,22,23)

InChI Key

OPYFPDBMMYUPME-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Flumizole; UNII-Y4YQF944N9; CP-22665; Flumizolum; Flumizol; Flumizole (USAN/INN); AC1L1XWB; Flumizol [INN-Spanish]; CP 22665. CP-22,665.

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.